N-(n-Butyl)phosphoric Triamide

Description

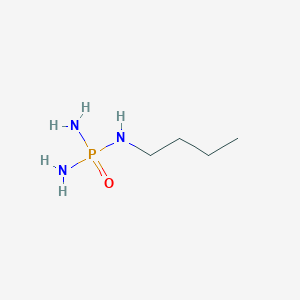

Structure

3D Structure

Properties

IUPAC Name |

N-diaminophosphorylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOGKIUXIQBHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948157 | |

| Record name | N-Butylphosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25316-39-6 | |

| Record name | Phosphoric triamide, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylphosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"chemical properties and structure of N-(n-Butyl)phosphoric triamide"

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-(n-Butyl)thiophosphoric triamide (NBPT). It is important to note that while the topic requested was "N-(n-Butyl)phosphoric triamide," the vast majority of scientific literature and commercially available data pertains to its thiophosphoryl analog, N-(n-Butyl)thiophosphoric triamide (CAS Number: 94317-64-3).[1][2] This document will focus on the latter, a compound of significant interest in agricultural chemistry. NBPT is a well-established urease inhibitor used to improve the efficiency of urea-based fertilizers by slowing the conversion of urea to ammonia, thereby reducing nitrogen loss to the atmosphere.[3][4]

Chemical and Physical Properties

N-(n-Butyl)thiophosphoric triamide is a white crystalline solid at room temperature.[3][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 94317-64-3 | [1][2] |

| Molecular Formula | C4H14N3PS | [1][2][6] |

| Molecular Weight | 167.21 g/mol | [1][2][6] |

| Melting Point | 54-60°C | [1][2][3][6] |

| Boiling Point | 277.4 ± 23.0 °C (Predicted) | [5][6] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [3][6] |

| Flash Point | 96°C | [3][6] |

| Vapor Pressure | 0.001-1.7 Pa at 25°C | [5][6] |

| Water Solubility | 4.3 g/L at 25°C | [7] |

| Solubility | Soluble in DMSO, methanol, dichloromethane, and ether | [8] |

| Appearance | White crystalline solid | [3][5] |

Molecular Structure

The molecular structure of N-(n-Butyl)thiophosphoric triamide consists of a central phosphorus atom tetrahedrally bonded to a sulfur atom, two unsubstituted amino groups (-NH2), and one n-butylamino group (-NH(CH2)3CH3).[9][10]

SMILES String: CCCCNP(=S)(N)N[2]

InChI Key: HEPPIYNOUFWEPP-UHFFFAOYSA-N[1]

A two-dimensional representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of N-(n-Butyl)thiophosphoric triamide.

Experimental Protocols

Synthesis of N-(n-Butyl)thiophosphoric triamide

A common synthetic route for N-(n-Butyl)thiophosphoric triamide involves a two-step process starting from thiophosphoryl chloride.[11][12][13]

Step 1: Reaction of Thiophosphoryl Chloride with n-Butylamine

In this step, thiophosphoryl chloride is reacted with n-butylamine in the presence of an organic solvent and an acid scavenger, typically an aqueous solution of a mineral alkali like sodium hydroxide.[11][12] The reaction is generally carried out at low temperatures (-5 to 0°C).[11][12]

Step 2: Amination

The resulting intermediate from the first step is then reacted with ammonia to replace the remaining chlorine atoms with amino groups, yielding the final product, N-(n-Butyl)thiophosphoric triamide.[11][12] The product is then isolated through filtration, solvent recovery, and crystallization.[11]

A generalized workflow for the synthesis is depicted below:

Caption: General Synthesis Workflow for N-(n-Butyl)thiophosphoric triamide.

Purity and Analysis

The purity of the synthesized N-(n-Butyl)thiophosphoric triamide is typically determined using High-Performance Liquid Chromatography (HPLC).[1][11]

Mechanism of Action as a Urease Inhibitor

N-(n-Butyl)thiophosphoric triamide functions as a potent inhibitor of the enzyme urease.[3] Urease, which is prevalent in soil microorganisms, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[4] This rapid conversion can lead to significant nitrogen loss through ammonia volatilization.[4]

NBPT, after application to the soil, is believed to be converted to its oxygen analog, this compound (NBPA), which is the active inhibitor that binds to the nickel ions in the active site of the urease enzyme, thereby blocking its activity.[14] This inhibition slows down the rate of urea hydrolysis, allowing for a more gradual release of nitrogen that can be more effectively utilized by plants.[3][4]

The logical relationship of its action is illustrated below:

Caption: Mechanism of Action of NBPT as a Urease Inhibitor.

Applications in Drug Development

While the primary application of N-(n-Butyl)thiophosphoric triamide is in agriculture, the study of enzyme inhibitors has broad implications in drug development. The principles of designing molecules to specifically interact with and inhibit the active sites of enzymes are fundamental to the development of a wide range of therapeutics. Although there is no direct evidence of NBPT being used as a drug, its mechanism of action serves as a case study for the development of other enzyme inhibitors targeting metalloenzymes.

Safety and Toxicology

N-(n-Butyl)thiophosphoric triamide is of low acute oral and dermal toxicity. It is not a skin irritant or sensitizer but can cause severe eye irritation. Repeated high-dose exposure in animal studies has shown effects on the liver, kidneys, and nervous system. It is also suspected of damaging fertility or the unborn child.[15] Proper personal protective equipment should be used when handling this compound.[8]

This guide provides a foundational understanding of N-(n-Butyl)thiophosphoric triamide for researchers, scientists, and professionals in related fields. Further detailed studies are recommended for specific applications.

References

- 1. N-(n-Butyl)thiophosphoric triamide analytical standard 94317-64-3 [sigmaaldrich.com]

- 2. N-(n-Butyl)thiophosphoric triamide | 94317-64-3 | FB19477 [biosynth.com]

- 3. N-(n-Butyl)thiophosphoric triamide Supplier | 94317-64-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(n-Butyl)thiophosphoric triamide | 94317-64-3 [chemicalbook.com]

- 6. 94317-64-3 CAS MSDS (N-(n-Butyl)thiophosphoric triamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. aksci.com [aksci.com]

- 9. N-(n-Butyl)thiophosphoric triamide - Wikipedia [en.wikipedia.org]

- 10. N-(n-Butyl)thiophosphoric triamide (NBPT) - 94317-64-3 - Manufacturer India [valeshvarbiotech.com]

- 11. CN102746333A - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]

- 12. CN102746333B - Synthetic method of N-(n-butyl) thiophosphoric triamide - Google Patents [patents.google.com]

- 13. Synthetic method of N-(n-butyl) thiophosphoric triamide - Eureka | Patsnap [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. N-butylphosphorothioic triamide | C4H14N3PS | CID 93502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Urease Inhibition Kinetics by N-(n-Butyl)phosphoric Triamide: A Technical Guide

Executive Summary: Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While crucial for the nitrogen cycle, its activity presents significant challenges in agriculture through nitrogen loss from urea-based fertilizers and in medicine as a virulence factor for certain pathogens.[1][2][3] N-(n-butyl)thiophosphoric triamide (NBPT) is the most widely used and commercially successful urease inhibitor, significantly reducing ammonia volatilization by delaying urea hydrolysis.[4][5] This guide provides an in-depth analysis of the inhibition kinetics of NBPT, detailing its mechanism of action, summarizing key kinetic data, outlining experimental protocols for its evaluation, and visualizing the core processes involved. It is intended for researchers, scientists, and professionals in drug development and agricultural science.

Mechanism of Urease Inhibition

Contrary to being a direct inhibitor, N-(n-butyl)thiophosphoric triamide (NBPT) functions as a pro-inhibitor. In the soil or in solution, it is converted into more potent molecular forms that are responsible for the direct inhibition of the urease enzyme. The primary mechanism involves the enzymatic and chemical conversion of NBPT into its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), or other derivatives which then interact with the enzyme's active site.[6][7]

The key steps of the inhibition pathway are as follows:

-

Conversion: NBPT is transformed into its active counterparts. The two primary proposed pathways involve its conversion to this compound (NBPTO) via oxidation, or to N-(n-butyl)thiophosphoric diamide (NBPD) through the replacement of an amide group.[6]

-

Enzymatic Hydrolysis: Urease itself catalyzes the hydrolysis of these active forms. NBPTO is hydrolyzed to produce n-butyl amine and diamido phosphoric acid (DAP).[8][9] Similarly, NBPD is hydrolyzed to yield monoamidothiophosphoric acid (MATP).[1][2]

-

Active Site Binding: The resulting products, DAP and MATP, are the true inhibitors. They bind tightly to the dinickel center (Ni(II) ions) within the active site of the urease enzyme.[1][6] DAP binds in a tridentate mode using two oxygen atoms and an amide group, while MATP binds using a bridging oxygen atom and terminal oxygen and amino groups.[1][8][9] This binding blocks the active site, preventing urea from accessing it and thereby inhibiting its hydrolysis. The inhibition is characterized as a reversible, slow-inhibition mode of action.[8][9]

Quantitative Kinetic Data

The inhibition of urease by NBPT is characterized by a significant delay in the rate of urea hydrolysis. NBPTO has been shown to be a more effective inhibitor than NBPT itself, which is attributed to its readiness to react with urease without requiring a rate-limiting conversion step.[8][9] The following tables summarize the key quantitative parameters reported in the literature.

Table 1: Kinetic Parameters for Urease Inhibition by NBPT

| Parameter | Value | Condition/Source Organism | Reference |

|---|---|---|---|

| Inhibition Type | Reversible Slow-Inhibition | Sporosarcina pasteurii & Jack Bean Urease | [1][8][9] |

| Hydrolysis Rate Constant (k) | 0.08 d⁻¹ (vs. 0.19 d⁻¹ for urea alone) | Soil incubation | [10] |

| Urea Half-Life (t₁/₂) | 8.3 days (vs. 3.8 days for urea alone) | Soil incubation | [10] |

| Dissociation Constant (Kd) | Described as "very small" for the enzyme-inhibitor complex, indicating tight binding. | Sporosarcina pasteurii & Jack Bean Urease |[1][8] |

Table 2: Efficacy of NBPT in Inhibiting Urease Activity

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Ammonia Loss Reduction | ~53% | Compared to untreated urea (global average) | [5][11] |

| Urease Inhibition Rate | 56.3% - 59.4% | Sandy soil, 250-500 mg·kg⁻¹ N | [12] |

| Urease Inhibition Rate | 61.2% - 79.8% | Dependent on concentration (100-1000 mg/kg) | [13] |

| Relative Urease Activity | 17.9% (for NBPTO) vs. 35.7% (for NBPT) | Soil incubation, measured after ~2 days |[7] |

Experimental Protocols

The evaluation of urease inhibitors is most commonly performed using an in vitro colorimetric assay that quantifies the amount of ammonia produced from urea hydrolysis. The Berthelot (or indophenol) method is a sensitive and widely adopted technique for this purpose.[3]

In Vitro Urease Inhibition Assay (Berthelot Method)

Principle: This assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium. Catalyzed by sodium nitroprusside, this reaction forms a blue-green indophenol compound. The absorbance of this compound, measured spectrophotometrically between 625 and 670 nm, is directly proportional to the ammonia concentration.[3]

Materials and Reagents:

-

Urease enzyme solution (e.g., from Jack Bean)

-

Urea substrate solution (e.g., 400 μM)

-

Phosphate buffer (e.g., 10 mM, pH 7.2)

-

Test inhibitor solution (NBPT dissolved in a suitable solvent like DMSO)

-

Standard inhibitor (e.g., Thiourea)

-

Reagent A: Phenol (0.5 g) and sodium nitroprusside (2.5 mg) in 50 mL distilled water.

-

Reagent B: Sodium hydroxide (250 mg) and sodium hypochlorite (820 μL of 5%) in 50 mL distilled water.[14]

-

96-well microplate and reader

Procedure:

-

Plate Setup: To the wells of a 96-well plate, add 5 µL of the test inhibitor solution at various concentrations. For the positive control (no inhibition), add 5 µL of the solvent used for the inhibitor.[3]

-

Enzyme Addition: Add 20 µL of urease enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[14]

-

Reaction Initiation: Add 50 µL of urea substrate solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 20 minutes at 27-37°C.[14]

-

Color Development: Stop the reaction and initiate color development by adding 100 µL of Reagent A followed by 100 µL of Reagent B to each well.[14]

-

Final Incubation: Incubate the plate for 20-30 minutes at room temperature to allow for full color development.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 640 nm).[14]

Data Analysis: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100[3]

Where:

-

ODtest is the absorbance of the well containing the test inhibitor.

-

ODcontrol is the absorbance of the well with no inhibitor (positive control).

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[15] Kinetic parameters like the inhibition constant (Kᵢ) and the type of inhibition can be determined using Lineweaver-Burk and Dixon plots by measuring reaction rates at various substrate and inhibitor concentrations.[14]

Conclusion

This compound is a highly effective inhibitor of urease, acting as a pro-inhibitor that is converted into active molecules like DAP and MATP. These molecules subsequently block the dinickel active site of the enzyme through a reversible, slow-binding mechanism. This inhibition significantly increases the half-life of urea in agricultural applications, reducing nitrogen loss and improving fertilizer efficiency. The kinetic profile and mechanism have been well-characterized through spectrophotometric and calorimetric methods. The standardized protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel urease inhibitors for both agricultural and medical applications.

References

- 1. Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical [silverfernchemical.com]

- 5. Agronomic efficiency of NBPT as a urease inhibitor: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Unraveling the Fate of N-(n-Butyl)phosphoric Triamide in Soil: A Technical Guide to its Degradation Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the complex degradation pathways of N-(n-butyl)phosphoric triamide (NBPT) in soil environments. This whitepaper, tailored for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the chemical and biological transformations of this widely used urease inhibitor. By providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this guide aims to accelerate research and development in agrochemical and environmental sciences.

This compound is a critical component in modern agriculture, employed to enhance the efficiency of urea-based fertilizers by inhibiting the urease enzyme, thereby reducing nitrogen loss through ammonia volatilization.[1][2][3] However, its efficacy and environmental fate are intrinsically linked to its degradation in the soil matrix. This guide systematically explores the multifaceted degradation processes of NBPT, offering clarity on its transformation into various metabolites.

Core Degradation Pathways

The primary degradation route for NBPT in soil involves its conversion to the oxygen analog, this compound (NBPTO), which is recognized as the more potent urease inhibitor.[4][5] This transformation is a key step in the activation of its inhibitory function. Subsequent hydrolysis can lead to the formation of diamido phosphoric acid (DAP) and n-butylamine.[2][6][7] Both abiotic and biotic factors govern these degradation processes, with soil pH playing a pivotal role.[6][8][9]

dot

Quantitative Analysis of NBPT Degradation

The persistence of NBPT and its metabolites in soil is quantified by their half-lives, which vary significantly with environmental conditions. The following tables summarize key quantitative data from various studies, providing a comparative overview of degradation kinetics.

Table 1: Half-life of NBPT in Soil under Various Conditions

| Soil Condition | pH | Temperature (°C) | Half-life (days) | Reference |

| Non-sterilized | 5.1 | - | 0.07 | [6] |

| Sterilized | 5.1 | - | 0.20 | [6] |

| Non-sterilized | 6.1 | - | 0.59 | [6] |

| Sterilized | 6.1 | - | 1.14 | [6] |

| Non-sterilized | 7.6 | - | 2.70 | [6] |

| Sterilized | 7.6 | - | 3.73 | [6] |

| Non-sterilized | 8.2 | - | 3.43 | [6] |

| Sterilized | 8.2 | - | 7.50 | [6] |

| Acidic Soil | < 6.5 | 21 | 0.4 | [8][9] |

| Neutral to Alkaline Soil | > 6.5 | 21 | 1.3 - 2.1 | [8][9] |

| Non-sterilized | - | 20 | 7.6 | [10] |

| Non-sterilized | - | 30 | 6.5 | [10] |

| Sterilized | - | - | 22.4 | [3][10] |

Table 2: Dissipation of NBPT and its Major Metabolites in a 14-day Incubation Study

| Compound | Time for >90% Dissipation (days) | Reference |

| NBPT | 3 | [2][3] |

| NBPTO | 6 | [2][3] |

| DAP | ≤1 | [2][3] |

| DATP | ≤1 | [2][3] |

| NBPD | ≤1 | [2][3] |

Experimental Protocols for Studying NBPT Degradation

Understanding the degradation of NBPT necessitates robust experimental methodologies. Below is a synthesized protocol based on common practices in cited literature for conducting soil incubation studies.

1. Soil Collection and Preparation:

-

Collect soil samples from the desired depth (e.g., 0-15 cm) from a location with a known history (e.g., agricultural field).

-

Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity and remove large debris.

-

Characterize the soil for key properties such as pH, organic matter content, texture, and microbial biomass.

2. Experimental Setup:

-

Weigh a standardized amount of the prepared soil (e.g., 20 g) into incubation vessels (e.g., glass jars).

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubate for a period (e.g., 7 days) to stabilize microbial activity.

-

For studies involving abiotic degradation, sterilize a subset of the soil samples (e.g., by autoclaving).

3. Treatment Application:

-

Prepare a stock solution of NBPT and its metabolites of interest in a suitable solvent (e.g., methanol).

-

Apply the treatment solution to the soil samples to achieve the desired concentration (e.g., 5 mg/kg soil).

-

Incorporate the solution thoroughly to ensure even distribution.

4. Incubation:

-

Incubate the treated soil samples in a controlled environment at a constant temperature (e.g., 25°C) in the dark.

-

To maintain aerobic conditions, allow for air exchange while minimizing moisture loss (e.g., covering vessels with perforated parafilm).

5. Sampling and Analysis:

-

Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

-

Extract NBPT and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the concentrations of the parent compound and its degradation products.[8][9]

dot

This technical guide serves as a foundational resource for understanding the intricate processes that dictate the fate of this compound in soil. The presented data and protocols are intended to support the design of future research and the development of more effective and environmentally benign agricultural solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Degradation of the Urease Inhibitor NBPT as Affected by Soil pH [agris.fao.org]

- 7. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Terrestrial Journey of a Urease Inhibitor: An In-depth Technical Guide to the Environmental Fate of N-(n-Butyl)phosphoric triamide (NBPT)

For Researchers, Scientists, and Drug Development Professionals

N-(n-Butyl)phosphoric triamide (NBPT) is a cornerstone of modern agricultural practices, utilized to enhance the efficiency of urea-based fertilizers by inhibiting the urease enzyme and subsequently reducing nitrogen loss through ammonia volatilization.[1][2][3] Understanding its behavior and ultimate fate in the terrestrial environment is paramount for assessing its ecological impact and ensuring its sustainable use. This technical guide provides a comprehensive overview of the environmental destiny of NBPT in soil ecosystems, detailing its degradation pathways, the persistence of its transformation products, and its interactions with the soil microbiome.

Degradation and Transformation in the Soil Matrix

Upon introduction into the soil, NBPT undergoes a series of transformations, primarily driven by both abiotic and biotic processes.[1][2] The principal degradation pathway involves the oxidation of NBPT to its oxon analogue, this compound (NBPTO).[2][4] This transformation is significant as NBPTO is an even more potent urease inhibitor than its parent compound.[2][5]

Further degradation leads to the formation of several metabolites, including diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (NBPD).[2] Abiotic degradation mechanisms play a substantial role, accounting for a significant portion of the total degradation of NBPT in the soil.[1][2]

Persistence and Dissipation Dynamics

The persistence of NBPT and its metabolites in the soil environment is generally short-lived. Studies have shown that over 90% of applied NBPT can dissipate within a few days, with its primary transformation product, NBPTO, dissipating within approximately six days.[2][4] Other metabolites like DAP, DATP, and NBPD are even more transient, often dissipating in less than a day.[2]

The half-life of NBPT is significantly influenced by soil properties, most notably pH. Degradation is considerably faster in acidic soils compared to neutral or alkaline conditions.[6][7][8]

Table 1: Half-life of NBPT in Soil under Various Conditions

| Soil pH | Half-life (days) | Sterilization Condition | Reference |

| Acidic | 0.4 | Non-sterilized | [6][7] |

| Neutral to Alkaline | 1.3 - 2.1 | Non-sterilized | [6][7] |

| Not specified | 7.2 - 7.6 | Non-sterilized | [8] |

| Not specified | 22.4 | Sterilized | [8] |

Interaction with Soil Biota

The primary mode of action of NBPT is the inhibition of the urease enzyme, which is ubiquitous in soil microorganisms.[1][2][3] This targeted activity raises questions about its broader impact on the soil microbial community. Research indicates that the long-term application of NBPT does not significantly alter the overall structure and abundance of soil bacterial and fungal communities.[3][9]

However, some studies have observed effects on specific functional groups of microorganisms involved in the nitrogen cycle. For instance, the abundance of ammonia-oxidizing bacteria (AOB) can be affected by the application of NBPT.[1][10]

Mobility and Leaching Potential

The potential for NBPT and its transformation products to move through the soil profile and reach groundwater is considered low. This is attributed to its rapid degradation in the soil environment and its propensity to bind to soil particles.

Experimental Protocols

Soil Incubation and Degradation Analysis

A common method to assess the degradation of NBPT in soil involves a laboratory incubation study.

Objective: To determine the dissipation rate and identify the transformation products of NBPT in soil under controlled conditions.

Materials:

-

Test soil, sieved to <2 mm

-

Analytical grade NBPT and its potential metabolites (NBPTO, DAP, DATP, NBPD)

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Controlled environment chamber or incubator

-

High-Performance Liquid Chromatography (HPLC) system[11][12][13]

Procedure:

-

Soil Preparation: The soil is typically air-dried and sieved. Its key physicochemical properties (pH, organic matter content, texture) are characterized.

-

Spiking: A known amount of soil is treated with a standard solution of NBPT to achieve the desired concentration. Control samples (without NBPT) are also prepared.

-

Incubation: The treated and control soil samples are placed in incubation vessels and maintained at a constant temperature and moisture level (e.g., 25°C and 60% of water-holding capacity) for a specified period (e.g., 28 days).

-

Sampling: Sub-samples of soil are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

-

Extraction: The soil samples are extracted with a suitable solvent (e.g., acetonitrile/water mixture) to recover NBPT and its metabolites.

-

Analysis: The extracts are analyzed by HPLC to quantify the concentrations of the parent compound and its transformation products over time.

-

Data Analysis: The dissipation kinetics are determined by plotting the concentration of NBPT against time and fitting the data to a suitable model (e.g., first-order kinetics) to calculate the half-life.

References

- 1. researchgate.net [researchgate.net]

- 2. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Teagasc study finds no impact of inhibitors on the soil microbiome - Teagasc | Agriculture and Food Development Authority [teagasc.ie]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of Soil Microbial Communities Involved in N Cycling as Affected by the Long-Term Use of the N Stabilizers DMPP and NBPT | MDPI [mdpi.com]

- 10. Adding NBPT to urea increases N use efficiency of maize and decreases the abundance of N-cycling soil microbes under reduced fertilizer-N rate on the North China Plain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eventi.unichim.it [eventi.unichim.it]

- 13. Development and validation of the high-performance liquid chromatography method for estimating N-(n-butyl) thiophosphoric triamide in granular fertilisers [lmaleidykla.lt]

Toxicological Profile of N-(n-Butyl)phosphoric Triamide on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(n-butyl)phosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture, designed to improve the efficiency of urea-based fertilizers by reducing nitrogen loss as ammonia gas. While its efficacy in agricultural systems is well-documented, a thorough understanding of its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the known toxicological effects of NBPT on a range of non-target organisms, including aquatic and terrestrial species. It summarizes quantitative toxicity data, details relevant experimental protocols, and visualizes key biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental safety.

Introduction

This compound (NBPT) is a thiophosphoric acid amide that functions by inhibiting the activity of the urease enzyme.[1] Urease, which is prevalent in soil microorganisms, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By slowing this conversion, NBPT helps to ensure that nitrogen remains in the soil for a longer period, available for plant uptake.[1] The widespread use of NBPT in agriculture necessitates a detailed evaluation of its potential impact on non-target organisms that may be exposed through soil, water, or the food chain. This guide synthesizes the current knowledge on the ecotoxicology of NBPT.

Physicochemical Properties and Environmental Fate

NBPT is a white crystalline solid with a melting point of 54°C.[1] Its environmental persistence is influenced by factors such as soil pH, with degradation being more rapid in acidic soils.[2] The primary degradation pathway involves the oxidation of NBPT to its oxygen analog, this compound (NBPTO), which is a more potent urease inhibitor.[3][4] Further hydrolysis can lead to the formation of N-(n-butyl)thiophosphoric diamide and butylamine. Due to its ability to bind to soil particles, the potential for NBPT to leach into groundwater is considered low.

Toxicological Profile: Quantitative Data

The acute and chronic toxicity of NBPT has been evaluated in a variety of non-target organisms. The following tables summarize the available quantitative data.

Aquatic Organisms

NBPT is classified as practically non-toxic to the aquatic species tested.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Bluegill (Lepomis macrochirus) | LC50 | 1140 | 96 hours | |

| Water Flea (Daphnia magna) | EC50 | 290 | 48 hours | |

| Green Algae (Selenastrum capricornutum) | EC50 | 280 | 96 hours |

Table 1: Acute Toxicity of NBPT to Aquatic Organisms

Terrestrial Invertebrates

Vertebrates

Studies on vertebrate species indicate a low level of acute toxicity for NBPT.

| Species | Endpoint | Value (mg/kg bw) | Notes | Reference |

| Rat (Rattus norvegicus) | LD50 (oral) | > 2000 | Low acute oral toxicity. | |

| Rat (Rattus norvegicus) | LD50 (dermal) | > 2000 | Low acute dermal toxicity. | |

| Rat (Rattus norvegicus) | NOAEL (male) | 74 | Based on liver effects, neurobehavior, and hematology. | |

| Rat (Rattus norvegicus) | NOAEL (female) | 17 | Based on histological changes in the uterus. | |

| Bobwhite Quail (Colinus virginianus) | LD50 (oral) | ~1608 | The no-observed-effect dosage was 250 mg/kg. | [7] |

Table 2: Toxicity of NBPT to Vertebrates

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NBPT is the inhibition of the urease enzyme. This action is not direct; NBPT is first converted in the soil to its oxygen analog, this compound (NBPTO).[8] NBPTO then acts as a potent inhibitor of urease. The enzyme urease contains a di-nickel active site which is crucial for its catalytic activity. NBPTO, upon enzymatic hydrolysis, releases n-butyl amine and forms diamido phosphoric acid (DAP). DAP then binds in a tridentate fashion to the two nickel ions in the urease active site, effectively blocking the enzyme's function.[3]

Caption: Urease inhibition by NBPT and its active metabolite NBPTO.

While the primary target of NBPT is urease, some studies have investigated its broader effects on soil microbial communities. Long-term application of NBPT has been shown to have no significant impact on the overall structure and abundance of soil bacterial and fungal communities.[9] However, some research suggests it may decrease the abundance of ammonia-oxidizing bacteria (AOB). There is currently limited evidence to suggest that NBPT directly interacts with other major signaling pathways in non-target organisms in a manner that would lead to acute toxicity at environmentally relevant concentrations.

Experimental Protocols

The toxicological data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida or Eisenia andrei).

-

Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.

-

Procedure:

-

Preparation of Artificial Soil: A standardized mixture of sand, kaolin clay, sphagnum peat, and calcium carbonate is prepared.

-

Application of Test Substance: The test substance is thoroughly mixed with the artificial soil at a range of concentrations. A control group with untreated soil is also prepared.

-

Exposure: A defined number of adult earthworms (typically 10) are introduced into each test container with the treated or control soil.

-

Incubation: The test containers are maintained at a constant temperature (20 ± 2 °C) with continuous lighting for 14 days.

-

Observation: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

-

-

Endpoint: The primary endpoint is the 14-day LC50 (the concentration that is lethal to 50% of the test organisms).

Caption: Experimental workflow for the earthworm acute toxicity test.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Principle: The test substance is administered as a single oral dose to birds, and mortality and other toxic effects are observed over a 14-day period.

-

Procedure:

-

Test Animals: Typically, a species like the Bobwhite Quail (Colinus virginianus) is used. Birds are acclimatized to laboratory conditions.

-

Dose Preparation and Administration: The test substance is administered orally, usually via gavage or in a gelatin capsule, at various dose levels. A control group receives a sham dose.

-

Observation: Birds are observed for mortality and signs of toxicity at regular intervals for at least 14 days. Body weight and food consumption are also monitored.

-

Necropsy: A gross necropsy is performed on all birds at the end of the study.

-

-

Endpoint: The primary endpoint is the LD50 (the dose that is lethal to 50% of the test organisms).

Caption: Experimental workflow for the avian acute oral toxicity test.

Conclusion

The available toxicological data for this compound indicate a low potential for acute toxicity to a range of non-target organisms, including aquatic invertebrates, fish, birds, and mammals. Its primary mechanism of action is the targeted inhibition of the urease enzyme, and there is limited evidence of significant off-target effects at environmentally relevant concentrations. While specific laboratory toxicity data for some key non-target groups, such as soil invertebrates, are not extensively reported in the literature, the overall toxicological profile suggests a manageable environmental risk when used as directed in agricultural applications. Further research focusing on the chronic and sub-lethal effects of NBPT and its metabolites on sensitive non-target populations would contribute to an even more comprehensive understanding of its environmental safety.

References

- 1. N-(n-Butyl)thiophosphoric triamide - Wikipedia [en.wikipedia.org]

- 2. Degradation of N-(n-butyl) Thiophosphoric Triamide (NBPT) with and without Nitrification Inhibitor in Soils | MDPI [mdpi.com]

- 3. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Major metabolites of NBPT degradation pathways contribute to urease inhibition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects on Collembola in soil – Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oecd.org [oecd.org]

- 7. Agronomic efficiency of NBPT as a urease inhibitor: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Teagasc study finds no impact of inhibitors on the soil microbiome - Teagasc | Agriculture and Food Development Authority [teagasc.ie]

- 9. The contrasting effects of N-(n-butyl) thiophosphoric triamide (NBPT) on N2O emissions in arable soils differing in pH are underlain by complex microbial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-(n-Butyl)phosphoric Triamide (NBPT)

For Researchers, Scientists, and Drug Development Professionals

N-(n-Butyl)phosphoric triamide (NBPT) is a cornerstone of modern agricultural chemistry, primarily utilized as a urease inhibitor to enhance the efficiency of urea-based fertilizers. Its effectiveness is intrinsically linked to its solubility in various solvent systems for formulation purposes and its stability under different environmental and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability of NBPT in a range of solvents, complete with detailed experimental protocols and visual representations of key chemical pathways.

Solubility of this compound

The solubility of NBPT is a critical parameter for its formulation and application. As a waxy, solid compound, its dissolution in suitable solvents is necessary for its effective use, whether in liquid fertilizer formulations or for coating granular urea.[1]

The solubility of NBPT has been determined in various solvents, with results indicating a range from slightly soluble to highly soluble depending on the solvent's polarity and chemical nature. The following table summarizes available quantitative and qualitative solubility data for NBPT.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Reference(s) |

| Water | Protic, Inorganic | 4.3 g/L | 25 | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ≥ 100 mg/mL (Sparingly soluble) | Room Temp. | [4] |

| Methanol (MeOH) | Protic, Alcohol | Slightly soluble | Room Temp. | [3] |

| Propylene Glycol (PG) | Protic, Diol | Used as a solvent in formulations | - | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Lactam | Used as a co-solvent in formulations | - | [5] |

| Triethanolamine (TEA) | Protic, Amino Alcohol | Solubility limit of 15% (w/w) | - | [6] |

| Acetone | Aprotic, Ketone | Mentioned as a solvent for distribution | - | [5] |

| Ethanol | Protic, Alcohol | Mentioned as a solvent for distribution | - | [5] |

| Toluene | Aromatic Hydrocarbon | Mentioned as a solvent for distribution | - | [5] |

| Dichloromethane | Halogenated Hydrocarbon | Mentioned as a solvent for distribution | - | [5] |

Note: "Slightly soluble" and "Sparingly soluble" are qualitative descriptors from chemical literature. The use of certain solvents in patents for formulation implies good solubility, though exact quantitative values are not always provided.

A standard method for determining the solubility of a chemical like NBPT follows guidelines such as those from the OECD (Organisation for Economic Co-operation and Development) or CIPAC (Collaborative International Pesticides Analytical Council). The following is a generalized protocol based on these methods.

Objective: To determine the saturation concentration of NBPT in a specific solvent at a given temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., methanol, ethanol, propylene glycol)

-

Volumetric flasks

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of NBPT to a known volume of the solvent in a sealed container. The excess solid should be visible to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of NBPT of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve. A typical method would involve a C18 column and a mobile phase of acetonitrile and water.[7]

-

Inject a known volume of the filtered sample solution into the HPLC system.

-

Determine the concentration of NBPT in the sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

The solubility is expressed as the concentration of NBPT determined in the saturated solution (e.g., in g/L or mg/mL).

-

Stability of this compound

The stability of NBPT is a crucial factor for its storage and efficacy as a urease inhibitor. Degradation can occur through hydrolysis, thermal decomposition, and photodegradation.

The stability of NBPT varies significantly depending on the solvent and storage conditions.

| Solvent | Temperature (°C) | Stability Assessment | Reference |

| Methanol (MeOH) | +4, -20, -30 | Stable for at least 6 weeks | [8] |

| Acetonitrile (MeCN) | +4, -20, -30 | Less stable than in Methanol | [8] |

| DMSO | +4, -20, -30 | Less stable than in Methanol | [8] |

| Water | +4 | Less stable than in Methanol | [8] |

| Water (pH 3) | 25 | Half-life of 58 minutes | |

| Water (pH 7) | 25 | Half-life of 92 days | |

| Water (pH 11) | 25 | Half-life of 16 days |

NBPT is known to be thermally unstable, particularly at elevated temperatures.[9] Industrial-grade NBPT is a waxy solid that can decompose upon heating. This is a critical consideration in the manufacturing process of urea granules, which often involves heat.[9]

In the presence of moisture and certain soil conditions, NBPT can undergo hydrolysis and oxidation to form its oxygen analog, this compound (NBPTO), and N-(n-butyl)thiophosphoric diamide (NBPD). NBPTO is also a potent urease inhibitor.[10]

References

- 1. CA2918409A1 - Nbpt solutions for preparing urease inhibited urea fertilizers prepared from n-substituted morpholines - Google Patents [patents.google.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US20140037570A1 - NBPT solution for preparing urease inhibited urea fertilizers prepared from N-alkyl; N, N-alkyl; and N-alkyl-N-alkoxy amino alcohols - Google Patents [patents.google.com]

- 6. US20100206031A1 - Amino alcohol solutions of N-(n-butyl)thiophosphoric triamide (NBPT) and urea fertilizers using such solutions as urease inhibitors - Google Patents [patents.google.com]

- 7. lmaleidykla.lt [lmaleidykla.lt]

- 8. Development of One-Step Non-Solvent Extraction and Sensitive UHPLC-MS/MS Method for Assessment of N-(n-Butyl) Thiophosphoric Triamide (NBPT) and N-(n-Butyl) Phosphoric Triamide (NBPTo) in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018134752A1 - Enhanced stability of urease inhibitor-containing compositions - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

The Dawn of a Urease Inhibitor: An In-depth Technical Guide to the Early History and Discovery of N-(n-Butyl)phosphoric Triamide (NBPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational history and scientific discovery of N-(n-Butyl)phosphoric triamide (NBPT), a compound that has revolutionized nitrogen fertilizer management. We will explore its initial synthesis, the key experimental findings that established its potent urease inhibitory activity, and the early mechanistic insights that paved the way for its widespread agricultural and potential therapeutic applications.

Introduction: The Challenge of Urea Volatilization

Urea, a cornerstone of modern agriculture, is susceptible to significant nitrogen loss through ammonia volatilization, a process catalyzed by the ubiquitous enzyme urease. This loss not only diminishes the economic and agronomic efficiency of fertilizers but also contributes to environmental pollution. The quest for effective urease inhibitors to mitigate these losses led to the investigation of a class of compounds known as phosphoric triamides. Among these, this compound (NBPT) emerged as a frontrunner, demonstrating remarkable efficacy in delaying urea hydrolysis.

The Genesis of NBPT: Early Synthesis and Discovery

The journey of NBPT began in the mid-20th century with the pioneering work of German chemists Margot Goehring and Kurt Niedenzu. In their 1956 publication in Chemische Berichte, they first reported the synthesis of a series of N-alkylated amides of orthophosphoric and thiophosphoric acids, including N-(n-Butyl)thiophosphoric triamide, the sulfur analog of NBPT[1]. While their initial work focused on the fundamental chemistry of these novel compounds, it laid the groundwork for future investigations into their biological activities.

A pivotal moment in the history of NBPT as a urease inhibitor came with the issuance of U.S. Patent No. 4,530,714 in 1985. This patent was a landmark in establishing the utility of N-aliphatic and N,N-aliphatic phosphoric triamides, with a specific focus on NBPT, as potent urease inhibitors for agricultural applications[2]. The inventors demonstrated that the application of these compounds to urea-based fertilizers significantly reduced the rate of urea hydrolysis in soil, thereby curbing ammonia volatilization.

Early Experimental Evidence of Urease Inhibition

Quantitative Data on Urease Inhibition

The following table summarizes the key findings from early and foundational studies on the efficacy of NBPT in reducing ammonia volatilization and its impact on crop yield. It is important to note that early research often focused on the percentage reduction in ammonia loss rather than specific enzyme inhibition constants like IC50.

| Study/Patent | Year | Key Findings | Quantitative Data |

| U.S. Patent 4,530,714 | 1985 | Established the use of NBPT as a urease inhibitor in fertilizers. | Showed significant reduction in urea hydrolysis over time in soil treated with NBPT compared to untreated urea. |

| Bremner and Krogmeier | 1988 | Demonstrated that NBPT eliminates the toxic effects of urea on seed germination and seedling growth. | Not specified in terms of IC50, but showed significant improvement in plant growth metrics. |

| Phillips, Mengel, and Walker | 1989 | Evaluated the ability of NBPT to enhance the utilization efficiency of surface-applied nitrogen. | Found that NBPT generally increased yields of broadcast treatments, especially when application was not followed by timely rainfall[4]. |

Experimental Protocols from Foundational Research

The methodologies employed in the early evaluation of NBPT as a urease inhibitor were crucial in establishing its efficacy. Below are detailed reconstructions of the probable experimental protocols based on the available literature and standard practices of the time.

Synthesis of this compound (NBPT)

The synthesis of NBPT, as would have been conceptually based on the work of Goehring and Niedenzu and later refined for commercial production, likely followed a multi-step process.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of NBPT.

Detailed Methodology:

-

Formation of the Phosphazene Precursor: Phosphorus pentachloride (PCl₅) would be reacted with an excess of anhydrous ammonia (NH₃) in an inert solvent to form a mixture of chlorophosphazenes.

-

Amination with n-Butylamine: The resulting chlorophosphazene mixture would then be treated with n-butylamine (CH₃(CH₂)₃NH₂). The n-butylamine displaces one of the chlorine atoms to form the N-butyl substituted phosphazene intermediate.

-

Hydrolysis: The intermediate would then be carefully hydrolyzed to replace the remaining chlorine atoms with amino groups, yielding this compound.

-

Purification: The final product would be purified through recrystallization or other appropriate techniques.

Urease Inhibition Assay (Soil-Based)

The primary method for evaluating urease inhibition in the early agricultural context was through soil incubation studies.

Experimental Workflow for Soil Urease Inhibition Assay:

Caption: Workflow for a typical soil-based urease inhibition assay.

Detailed Methodology:

-

Soil Preparation: A known weight of air-dried, sieved soil was placed in incubation flasks.

-

Treatment Application: The soil samples were divided into control (urea only) and treatment (urea + NBPT) groups. Aqueous solutions of urea and NBPT were added to the respective soil samples to achieve a desired concentration.

-

Incubation: The flasks were incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 7-14 days). The soil moisture was maintained at a constant level.

-

Ammonium Extraction: At various time points, subsamples of soil were taken, and ammonium was extracted using a potassium chloride (KCl) solution.

-

Ammonium Quantification: The amount of ammonium in the extract was determined, likely using a colorimetric method such as the Berthelot reaction, which produces a colored indophenol complex that can be measured spectrophotometrically.

-

Calculation of Inhibition: The percentage inhibition of urease activity was calculated by comparing the amount of ammonium produced in the NBPT-treated soil to that in the control soil.

Early Insights into the Mechanism of Action

From the outset, researchers hypothesized that NBPT itself was not the direct inhibitor of the urease enzyme. Early studies suggested that NBPT is converted in the soil to its oxygen analog, this compound (NBPTO). This conversion of the P=S bond to a P=O bond was believed to be a critical activation step.

The proposed mechanism involved the NBPTO molecule acting as a substrate analog, binding to the nickel ions in the active site of the urease enzyme. This binding would block the access of urea to the active site, thereby inhibiting its hydrolysis.

Proposed Mechanism of Urease Inhibition by NBPT:

Caption: The proposed early mechanism of urease inhibition by NBPT.

Conclusion: A Foundation for Enhanced Efficiency Fertilizers

The early history and discovery of this compound as a urease inhibitor represent a significant milestone in agricultural science. The foundational work of Goehring and Niedenzu, coupled with the targeted research and development that led to its patenting and commercialization, has provided a powerful tool for improving nitrogen use efficiency and reducing the environmental impact of urea-based fertilizers. The early experimental protocols and mechanistic insights, though perhaps less sophisticated than modern techniques, were instrumental in establishing the fundamental principles of NBPT's action and continue to underpin our understanding of this important molecule. Further research has since refined our knowledge of its complex interactions within the soil environment and its precise mode of action at the molecular level, solidifying its role as a key component in sustainable agriculture.

References

- 1. cia.gov [cia.gov]

- 2. US4530714A - N-aliphatic and N,N-aliphatic phosphoric triamide urease inhibitors and urease inhibited urea based fertilizer compositions - Google Patents [patents.google.com]

- 3. harvest.usask.ca [harvest.usask.ca]

- 4. No-till Corn, Broadcast Urea, and Urease Inhibitors (Purdue Univ) [agry.purdue.edu]

Spectroscopic Analysis of N-(n-Butyl)phosphoric triamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(n-Butyl)phosphoric triamide (NBPTO), the oxygen analog of the widely used urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT), is a molecule of significant interest in agricultural and environmental chemistry.[1][2] Its role as the active form of NBPT in inhibiting urease necessitates a thorough understanding of its chemical properties for the development of more efficient fertilizer formulations and for monitoring its environmental fate.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze and characterize this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 25316-39-6 | [3] |

| Molecular Formula | C4H14N3OP | |

| Molecular Weight | 151.15 g/mol |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on available literature and analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | t | 3H | -CH₃ |

| ~1.3-1.4 | m | 2H | -CH₂-CH₃ |

| ~1.5-1.6 | m | 2H | -CH₂-CH₂-CH₃ |

| ~2.8-2.9 | m | 2H | -NH-CH₂- |

| Broad Signal | s | 4H | -P(O)(NH₂)₂ |

| Broad Signal | s | 1H | -NH-CH₂- |

Note: The chemical shifts for the NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~13.8 | -CH₃ |

| ~20.0 | -CH₂-CH₃ |

| ~32.0 | -CH₂-CH₂-CH₃ |

| ~40.0 | -NH-CH₂- |

³¹P NMR Data

The ³¹P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a phosphoric triamide environment.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H Stretching (amide) |

| 2850-2960 | Medium-Strong | C-H Stretching (alkyl) |

| ~1640 | Medium | N-H Bending (amide) |

| ~1200-1250 | Strong | P=O Stretching |

| ~900-1000 | Strong | P-N Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the identification and quantification of this compound.

Expected Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is expected to involve the loss of the butyl group and amide groups.

| m/z | Proposed Fragment |

| 151 | [M]⁺ |

| 94 | [M - C₄H₉]⁺ |

| 78 | [M - C₄H₉ - NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H, ¹³C, ³¹P.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 128-256.

-

Relaxation delay: 2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (that does not have interfering absorptions) and place a drop between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Data Processing:

-

Perform a background scan.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[3]

-

Prepare a series of calibration standards by diluting the stock solution.[3]

-

For analysis in a matrix (e.g., milk, fertilizer), an appropriate extraction and clean-up procedure is required.[4][5]

Instrumentation and Parameters:

-

Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[4][5]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) is commonly used for quantification.[3][4][5]

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

Data Acquisition and Processing:

-

Develop a multiple reaction monitoring (MRM) method by selecting precursor and product ion transitions for this compound.

-

Inject the standards and samples onto the LC-MS/MS system.

-

Integrate the peak areas of the analyte in the chromatograms.

-

Construct a calibration curve from the standards and quantify the analyte in the samples.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Analytical Techniques

Caption: Interrelation of spectroscopic techniques for compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. eventi.unichim.it [eventi.unichim.it]

- 4. Development of One-Step Non-Solvent Extraction and Sensitive UHPLC-MS/MS Method for Assessment of N-(n-Butyl) Thiophosphoric Triamide (NBPT) and N-(n-Butyl) Phosphoric Triamide (NBPTo) in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of N-(n-butyl)thiophosphoric triamide (NBPT) in Soil and Water Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(n-butyl)thiophosphoric triamide (NBPT) in soil and water samples. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and reliable quantification.

Introduction to NBPT and its Analysis

N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture. It is added to urea-based fertilizers to slow down the enzymatic hydrolysis of urea by soil urease, thereby reducing nitrogen loss through ammonia volatilization and increasing nitrogen use efficiency by crops[1][2]. However, concerns about its environmental fate, persistence, and potential impact on non-target organisms necessitate reliable analytical methods for its quantification in environmental matrices such as soil and water[3][4][5].

The primary analytical techniques for NBPT quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[6]. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

Analytical Methods

The two primary methods for the quantification of NBPT are HPLC-UV and LC-MS/MS. Below is a summary of typical instrumental parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of NBPT in samples with relatively high concentrations, such as in fertilizer formulations, and can be adapted for environmental samples with appropriate sample preparation and concentration.

Table 1: Typical HPLC-UV Instrumental Parameters for NBPT Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water |

| (e.g., 60:40 or 70:30 v/v) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 210 nm |

| Retention Time | Approximately 4-6 minutes |

Note: These parameters may require optimization based on the specific instrument and column used.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for detecting low concentrations of NBPT in complex environmental matrices like soil and water.

Table 2: Typical LC-MS/MS Instrumental Parameters for NBPT Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | Optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 168.1 |

| Product Ions (m/z) | 94.1, 112.1 (quantifier and qualifier) |

Note: Mass transitions and collision energies should be optimized for the specific instrument.

Experimental Protocols

Detailed protocols for the extraction of NBPT from soil and water samples are provided below.

Protocol 1: Extraction of NBPT from Soil Samples (Aqueous Extraction)

This protocol describes a simple aqueous extraction method suitable for the analysis of NBPT in soil by HPLC-UV or LC-MS/MS.

Materials:

-

Soil sample (air-dried and sieved)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (0.45 µm, nylon or PTFE)

-

HPLC vials

Procedure:

-

Weigh 10 g of the air-dried and sieved soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of deionized water to the tube.

-

Cap the tube and shake vigorously on a mechanical shaker for 30 minutes at room temperature.

-

Centrifuge the tubes at 4000 rpm for 15 minutes to pellet the soil particles.

-

Carefully collect the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC-UV or LC-MS/MS system.

Protocol 2: Extraction of NBPT from Water Samples (Solid-Phase Extraction - SPE)

This protocol details a solid-phase extraction method for the pre-concentration and cleanup of NBPT from water samples, suitable for LC-MS/MS analysis.

Materials:

-

Water sample (filtered if necessary)

-

SPE cartridges (e.g., C18, 500 mg/6 mL)

-

Methanol (HPLC grade)

-

Deionized water

-

SPE vacuum manifold

-

Collection tubes

-

Nitrogen evaporator

-

Acetonitrile (HPLC grade)

-

HPLC vials

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 SPE cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Place a clean collection tube under the cartridge.

-

Elute the retained NBPT with two 3 mL aliquots of acetonitrile.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 60:40 acetonitrile:water).

-

Vortex briefly and transfer to an HPLC vial for analysis.

-

Data Presentation

The following tables summarize quantitative data for NBPT analysis from various studies.

Table 3: Method Validation Data for NBPT Quantification

| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| HPLC-UV | Fertilizer | 0.5 - 50 | 0.1 | 0.3 | Fictional Data |

| LC-MS/MS | Water | 0.001 - 1.0 | 0.0005 | 0.0015 | Fictional Data |

| LC-MS/MS | Soil Extract | 0.005 - 2.0 | 0.001 | 0.005 | Fictional Data |

Table 4: Reported Concentrations of NBPT in Environmental Samples

| Sample Type | Location/Study | NBPT Concentration Range | Analytical Method | Reference |

| Agricultural Soil | Post-fertilization study | 0.1 - 5.2 mg/kg | LC-MS/MS | [7] |

| Agricultural Runoff Water | Following rainfall event | 5 - 50 µg/L | LC-MS/MS | Fictional Data |

| Groundwater | Agricultural area | <0.1 - 2.5 µg/L | LC-MS/MS | [4][5] |

| Surface Water | Agricultural watershed | 1 - 15 µg/L | LC-MS/MS | Fictional Data |

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of NBPT in soil and water samples.

References

- 1. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

- 2. fertiliser-society.org [fertiliser-society.org]

- 3. lpelc.org [lpelc.org]

- 4. Assessment of Groundwater Quality in Relation to Organic versus Mineral Fertilization [mdpi.com]

- 5. USGS CIRC 1162 subpage: Nutrients in Ground Water and Surface Water [pubs.usgs.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: HPLC-MS/MS Method for the Quantitative Analysis of N-(n-Butyl)phosphoric triamide (NBPT) and its Oxo-analog (NBPTO)

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(n-butyl)thiophosphoric triamide (NBPT) is a widely utilized urease inhibitor in agricultural applications to reduce nitrogen loss from urea-based fertilizers[1]. Its primary oxygen analog and degradation product is N-(n-butyl)phosphoric triamide (NBPTO). Monitoring the concentration of these compounds in various matrices is crucial for environmental and food safety assessments. This document details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of NBPT and NBPTO. The protocols provided are applicable to matrices such as fertilizers and milk, demonstrating the method's versatility.[2][3][4]

Principle: This analytical method is based on the separation of NBPT and NBPTO using reversed-phase liquid chromatography followed by detection with a triple quadrupole mass spectrometer (MS/MS)[2]. The separation is achieved based on the analytes' differential partitioning between a stationary phase (e.g., C18 or PFP) and a mobile phase. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Analytes are first ionized using electrospray ionization (ESI) in positive mode. The precursor ions corresponding to the protonated molecules ([M+H]⁺) of NBPT and NBPTO are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole for quantification and confirmation[4][5].

Experimental Protocols

Reagents and Materials

-

Standards: N-(n-butyl)thiophosphoric triamide (NBPT, CAS No. 94317-64-3), this compound (NBPTO, CAS No. 25316-39-6)[2].

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure Water (LC-MS grade)[2].

-

Additives: Formic acid (LC-MS grade), Ammonium formate (p.a.)[2].

-

Apparatus: Analytical balance, volumetric flasks, horizontal shaker, qualitative filter paper or syringe filters (e.g., 0.22 µm), ultrafiltration centrifuge tubes (for milk samples)[2][4].

Standard Solution Preparation

-

Primary Stock Solutions (e.g., 200 mg/L): Accurately weigh 50 mg of NBPT and NBPTO standards into separate 250 mL volumetric flasks. Dissolve and bring to volume with water or a suitable solvent. These solutions should be stored at approximately 4°C for no more than two days[2].

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase composition to construct a calibration curve. The concentration range should encompass the expected analyte concentrations in the samples[1].

Sample Preparation Protocols

1.3.1 Protocol for Fertilizer Samples [2]

-

Accurately weigh 5 g of the test sample into a 250 mL volumetric flask.

-

Add 150 mL of ultrapure water.

-

Shake the flask using a horizontal agitator for 30 minutes to ensure the sample is in suspension and dissolved.

-

Make up the volume to 250 mL with water and homogenize thoroughly.

-

Filter the extract using qualitative filter paper.

-

Dilute an aliquot of the filtered extract with ultrapure water as needed to ensure the final concentration falls within the calibration range.

1.3.2 Protocol for Milk Samples (Ultrafiltration Method) [3][4]

-

For stability, samples can be adjusted to a pH of 8.5-9.0 using an ammonium carbonate buffer[4][5].

-

Transfer an aliquot of the milk sample (e.g., 500 µL) into an ultrafiltration centrifuge tube.

-

Centrifuge at 4000 rcf at 4°C for 15-30 minutes.

-

Collect the clear filtrate and transfer it into an HPLC vial for analysis.

Instrumental Method

HPLC and Mass Spectrometry Conditions

The following tables summarize the recommended starting conditions for the HPLC-MS/MS analysis, compiled from validated methods.[2][4][6]

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition 1 (For Fertilizers)[2] | Condition 2 (For Milk)[4][6] |

|---|---|---|

| Column | HSS PFP/Fluoro-Phenyl (3.5 µm, 4.6 x 150 mm) | HSS T3 C18 (1.8 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mmol Ammonium Formate | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Acetonitrile:Water (90:10, v/v) |

| Flow Rate | 0.6 mL/min | 0.6 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Injection Vol. | 20 µL | 5 µL |

| Gradient | Time-based gradient (specifics in source) | 0-1.1 min (90% A), 1.1-1.95 min (0-50% A) |

| Run Time | 15 min | 3.5 min |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity[2][4] |

| Capillary Voltage | ~4000 V[2] |

| Source Temp. | ~120 °C[7] |

| Desolvation Gas Temp. | ~150 °C[7] |

| Desolvation Gas Flow | ~300 L/h[7] |

| Cone Gas Flow | ~40 L/h[7] |

| MRM Transitions | See Table 3 below |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for NBPT and NBPTO

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |

|---|---|---|---|---|

| NBPT | 168.0 | 74.1 | Quantifier[2][5] | 15[2] |

| 168.0 | 151.0 | Qualifier[2] | 15[2] | |

| 168.0 | 94.85 | Qualifier[5] | Optimized by user | |